molecular formula C26H26N6O4 B12457558 N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine

N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine

Cat. No.: B12457558
M. Wt: 486.5 g/mol
InChI Key: QXJYMRDCSRJLFU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline, 4-nitrophenylpiperazine, and quinazoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different quinazoline derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine include other quinazoline derivatives such as:

  • 4-anilinoquinazolines
  • 2-phenylquinazolines
  • 4-quinazolinamines

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both methoxy and nitro groups, along with the piperazine and quinazoline moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H26N6O4

Molecular Weight

486.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-amine

InChI

InChI=1S/C26H26N6O4/c1-35-20-11-12-23(24(17-20)36-2)27-25-21-5-3-4-6-22(21)28-26(29-25)31-15-13-30(14-16-31)18-7-9-19(10-8-18)32(33)34/h3-12,17H,13-16H2,1-2H3,(H,27,28,29)

InChI Key

QXJYMRDCSRJLFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])OC

Origin of Product

United States

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